Methyl 3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate
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Overview
Description
Methyl 3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including a methyl ester, hydroxyl, and dioxonaphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the hydroxyl and methyl ester groups. The final step involves the addition of the 3-methylbut-2-enyl group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The dioxonaphthalene moiety can be reduced to form a dihydro derivative.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted esters. These products can be further utilized in various applications.
Scientific Research Applications
Methyl 3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methylbut-2-enyl)-1,4-dioxonaphthalen-2-yl acetate
- 8-methoxy-3-(3-methylbut-2-enyl)-1,4-dioxonaphthalen-2-yl acetate
Uniqueness
Methyl 3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H22O6 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C27H22O6/c1-15(2)12-13-27(20-14-21(28)16-8-4-5-9-17(16)23(20)29)22(26(32)33-3)24(30)18-10-6-7-11-19(18)25(27)31/h4-12,14,30H,13H2,1-3H3 |
InChI Key |
CDHHYGYUIPPDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(C(=C(C2=CC=CC=C2C1=O)O)C(=O)OC)C3=CC(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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